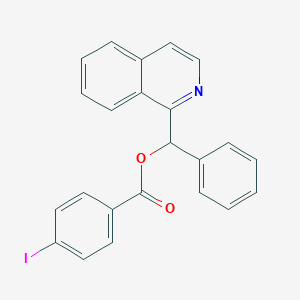

Isoquinolylphenylmethyl 4-iodobenzoate

Description

Isoquinolylphenylmethyl 4-iodobenzoate is an ester derivative of 4-iodobenzoic acid, where the isoquinolylphenylmethyl group serves as the alcohol moiety. These compounds are frequently employed in medicinal chemistry (e.g., cholinesterase ligands for neurological imaging) , organic synthesis (e.g., cross-coupling reactions) , and radiochemistry (e.g., precursors for PET radiolabeling) .

Properties

CAS No. |

380217-30-1 |

|---|---|

Molecular Formula |

C23H16INO2 |

Molecular Weight |

465.3g/mol |

IUPAC Name |

[isoquinolin-1-yl(phenyl)methyl] 4-iodobenzoate |

InChI |

InChI=1S/C23H16INO2/c24-19-12-10-18(11-13-19)23(26)27-22(17-7-2-1-3-8-17)21-20-9-5-4-6-16(20)14-15-25-21/h1-15,22H |

InChI Key |

YYPXBNZWXDDLFK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)I |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ester group in 4-iodobenzoate derivatives significantly influences their physicochemical behavior. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Notes:

- Log P : The 1-methylpiperidin-4-yl derivative exhibits a calculated log P (~2.5) comparable to blood-brain barrier (BBB)-penetrating compounds, making it suitable for neurological imaging . Simpler esters (methyl/ethyl) lack this tailored log P but are widely used in synthesis.

- Reactivity : Methyl 4-iodobenzoate demonstrates high reactivity in Ni-catalyzed C–S and C–N coupling reactions, achieving yields up to 94% and 91%, respectively, under heterogeneous conditions .

Cholinesterase Ligands

- 1-Methylpiperidin-4-yl 4-Iodobenzoate : Designed as a butyrylcholinesterase ligand, this compound’s piperidine moiety enhances binding affinity and BBB penetration. Its synthesis yields (41–54%) and purity (≥97%) make it a viable candidate for PET imaging in Alzheimer’s disease .

Table 2: Radiolabeling Efficiency of 4-Iodobenzoate Derivatives

Key Findings:

- Leaving Group Impact : Chlorine (in 4-chloromethylbenzyl derivatives) provides superior RCY compared to mesylate or hydroxyl groups due to its better leaving-group ability .

- Solvent Effects: Acetonitrile (ACN) outperforms dimethylformamide (DMF) and tert-butanol, likely due to enhanced nucleophilic substitution kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.